molecular formula C19H15Cl2NO5S2 B5210506 3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide

3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide

Cat. No. B5210506
M. Wt: 472.4 g/mol
InChI Key: KBNQHTRJYHFEET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide, also known as DIDS, is a sulfonamide compound that has been extensively studied for its use in scientific research. DIDS is a membrane-impermeant inhibitor of anion transporters, and it has been used in a variety of studies to investigate the mechanisms of ion transport across cell membranes.

Mechanism of Action

3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide acts as an inhibitor of anion transporters by binding to a specific site on the transporter protein. This binding prevents the transporter from functioning properly, leading to a decrease in the transport of anions across the cell membrane.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide depend on the specific application and cell type being studied. In general, 3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide has been shown to inhibit the transport of chloride ions, bicarbonate ions, and other anions across cell membranes. This inhibition can lead to changes in cell volume, pH, and ion concentrations, which can have downstream effects on cellular function.

Advantages and Limitations for Lab Experiments

One advantage of using 3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide in lab experiments is its specificity for anion transporters, which allows for targeted inhibition of specific transporters. However, 3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide is membrane-impermeant, which limits its use in experiments that require intracellular inhibition of anion transport. Additionally, 3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide can have off-target effects on other proteins, which can complicate data interpretation.

Future Directions

There are many future directions for research on 3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide and its role in ion transport across cell membranes. One area of interest is the development of more specific inhibitors of anion transporters that can be used in a wider range of experiments. Additionally, there is ongoing research into the role of anion transporters in disease states such as cystic fibrosis and epilepsy, which may lead to new therapeutic targets for these conditions. Finally, the use of 3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide in combination with other inhibitors or activators of ion transporters may provide new insights into the complex mechanisms of ion transport across cell membranes.

Synthesis Methods

3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide can be synthesized using a variety of methods, but the most common method involves the reaction of 3,4-dichlorobenzenesulfonyl chloride with 4-methoxyaniline in the presence of a base such as triethylamine. The resulting compound is then treated with sulfuric acid to form the final product.

Scientific Research Applications

3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide has been used in a variety of scientific research applications, particularly in the study of ion transport across cell membranes. It has been used to investigate the mechanisms of chloride transport in red blood cells, the regulation of anion transport in the kidney, and the role of anion transporters in the function of the central nervous system.

properties

IUPAC Name

3-(3,4-dichlorophenyl)sulfonyl-N-(4-methoxyphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15Cl2NO5S2/c1-27-14-7-5-13(6-8-14)22-29(25,26)17-4-2-3-15(11-17)28(23,24)16-9-10-18(20)19(21)12-16/h2-12,22H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBNQHTRJYHFEET-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC(=C2)S(=O)(=O)C3=CC(=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15Cl2NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(3,4-dichlorophenyl)sulfonyl]-N-(4-methoxyphenyl)benzenesulfonamide

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